molecular formula C22H25N3O5S B2746375 methyl 4-(1-(2-(dimethylamino)ethyl)-3-(2,4-dimethylthiazole-5-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate CAS No. 627822-70-2

methyl 4-(1-(2-(dimethylamino)ethyl)-3-(2,4-dimethylthiazole-5-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate

Cat. No.: B2746375
CAS No.: 627822-70-2
M. Wt: 443.52
InChI Key: WIASMTXECIWFKV-UHFFFAOYSA-N
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Description

Methyl 4-(1-(2-(dimethylamino)ethyl)-3-(2,4-dimethylthiazole-5-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a useful research compound. Its molecular formula is C22H25N3O5S and its molecular weight is 443.52. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Systems Synthesis

Methyl 4-(1-(2-(dimethylamino)ethyl)-3-(2,4-dimethylthiazole-5-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate and related compounds have shown significant utility in the synthesis of heterocyclic systems, such as pyridopyrimidines, thiazolopyrimidines, and pyridopyridines. These compounds serve as versatile reagents for preparing a wide array of N3-protected and free 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrating their importance in the development of novel chemical entities with potential biological activities (Selič, Grdadolnik, & Stanovnik, 1997).

Fluorescent Probes for CO2 Detection

Innovative fluorescent probes based on the 1,2,5-triphenylpyrrole core containing different numbers of tertiary amine moieties have been synthesized for the quantitative detection of low levels of carbon dioxide. These probes, including compounds similar to the one , exhibit aggregation-enhanced emission (AEE) features, making them promising tools for real-time and selective monitoring of CO2 levels in various applications, including biological and medical fields (Wang et al., 2015).

Supramolecular Structures and Hydrogen Bonding

Research has also explored the supramolecular structures and hydrogen bonding capabilities of compounds related to this compound. These studies highlight the potential of such molecules to form complex molecular architectures through various hydrogen bonding interactions, laying the groundwork for their application in the design of new materials and molecular devices (Portilla et al., 2007).

Properties

IUPAC Name

methyl 4-[1-[2-(dimethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-5-oxo-2H-pyrrol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-12-20(31-13(2)23-12)18(26)16-17(14-6-8-15(9-7-14)22(29)30-5)25(11-10-24(3)4)21(28)19(16)27/h6-9,17,27H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIASMTXECIWFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(=O)OC)CCN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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